molecular formula C11H10N2O3S B1330289 4-(1,1-Dioxido-3-oxo-1,2-benzothiazol-2(3h)-yl)butanenitrile CAS No. 10313-98-1

4-(1,1-Dioxido-3-oxo-1,2-benzothiazol-2(3h)-yl)butanenitrile

Cat. No. B1330289
CAS RN: 10313-98-1
M. Wt: 250.28 g/mol
InChI Key: NANSEMNYDSVDBY-UHFFFAOYSA-N
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Description

4-(1,1-Dioxido-3-oxo-1,2-benzothiazol-2(3h)-yl)butanenitrile, also known as DBN, is a chemical compound that has been extensively studied for its potential applications in scientific research. DBN is a versatile compound that can be synthesized using various methods and has been shown to have a wide range of biochemical and physiological effects.

Mechanism Of Action

The mechanism of action of 4-(1,1-Dioxido-3-oxo-1,2-benzothiazol-2(3h)-yl)butanenitrile is not fully understood. However, it is believed that 4-(1,1-Dioxido-3-oxo-1,2-benzothiazol-2(3h)-yl)butanenitrile exerts its biological effects by inhibiting various enzymes and signaling pathways. 4-(1,1-Dioxido-3-oxo-1,2-benzothiazol-2(3h)-yl)butanenitrile has been shown to inhibit the activity of various enzymes, including tyrosine kinases and phosphatases, and to modulate various signaling pathways, including the MAPK and NF-κB pathways.

Biochemical And Physiological Effects

4-(1,1-Dioxido-3-oxo-1,2-benzothiazol-2(3h)-yl)butanenitrile has been shown to have a wide range of biochemical and physiological effects. It has been shown to have antimicrobial activity against various bacteria and fungi, including Staphylococcus aureus, Escherichia coli, and Candida albicans. 4-(1,1-Dioxido-3-oxo-1,2-benzothiazol-2(3h)-yl)butanenitrile has also been shown to have antitumor activity against various cancer cell lines, including breast, lung, and colon cancer cell lines. Additionally, 4-(1,1-Dioxido-3-oxo-1,2-benzothiazol-2(3h)-yl)butanenitrile has been shown to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.

Advantages And Limitations For Lab Experiments

4-(1,1-Dioxido-3-oxo-1,2-benzothiazol-2(3h)-yl)butanenitrile has several advantages for use in lab experiments. It is a versatile compound that can be synthesized using various methods and has a wide range of biological activities. Additionally, 4-(1,1-Dioxido-3-oxo-1,2-benzothiazol-2(3h)-yl)butanenitrile is stable and can be easily stored and transported. However, there are also some limitations to the use of 4-(1,1-Dioxido-3-oxo-1,2-benzothiazol-2(3h)-yl)butanenitrile in lab experiments. 4-(1,1-Dioxido-3-oxo-1,2-benzothiazol-2(3h)-yl)butanenitrile is a relatively new compound, and its safety and toxicity profile are not fully understood. Additionally, 4-(1,1-Dioxido-3-oxo-1,2-benzothiazol-2(3h)-yl)butanenitrile is a complex compound that may require specialized equipment and expertise for its synthesis and analysis.

Future Directions

There are several future directions for research on 4-(1,1-Dioxido-3-oxo-1,2-benzothiazol-2(3h)-yl)butanenitrile. One area of research is the development of new synthesis methods for 4-(1,1-Dioxido-3-oxo-1,2-benzothiazol-2(3h)-yl)butanenitrile that are more efficient and cost-effective. Another area of research is the investigation of the safety and toxicity profile of 4-(1,1-Dioxido-3-oxo-1,2-benzothiazol-2(3h)-yl)butanenitrile. Additionally, further research is needed to fully understand the mechanism of action of 4-(1,1-Dioxido-3-oxo-1,2-benzothiazol-2(3h)-yl)butanenitrile and its potential applications in the treatment of various diseases. Finally, the development of new derivatives of 4-(1,1-Dioxido-3-oxo-1,2-benzothiazol-2(3h)-yl)butanenitrile with enhanced biological activities is another area of research that holds great promise.

Synthesis Methods

4-(1,1-Dioxido-3-oxo-1,2-benzothiazol-2(3h)-yl)butanenitrile can be synthesized using various methods, including the reaction of 2-mercaptobenzothiazole with acrylonitrile in the presence of a base, the reaction of 2-chlorobenzothiazole with acrylonitrile in the presence of a base, and the reaction of 2-mercaptobenzothiazole with acrylonitrile in the presence of a catalyst. Each of these methods has its own advantages and disadvantages, and the choice of method depends on the specific application of 4-(1,1-Dioxido-3-oxo-1,2-benzothiazol-2(3h)-yl)butanenitrile.

Scientific Research Applications

4-(1,1-Dioxido-3-oxo-1,2-benzothiazol-2(3h)-yl)butanenitrile has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of biological activities, including antimicrobial, antitumor, and anti-inflammatory effects. 4-(1,1-Dioxido-3-oxo-1,2-benzothiazol-2(3h)-yl)butanenitrile has also been shown to have potential applications in the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease.

properties

IUPAC Name

4-(1,1,3-trioxo-1,2-benzothiazol-2-yl)butanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3S/c12-7-3-4-8-13-11(14)9-5-1-2-6-10(9)17(13,15)16/h1-2,5-6H,3-4,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NANSEMNYDSVDBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70286379
Record name 4-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3h)-yl)butanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70286379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1,1-Dioxido-3-oxo-1,2-benzothiazol-2(3h)-yl)butanenitrile

CAS RN

10313-98-1
Record name NSC45115
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45115
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3h)-yl)butanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70286379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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